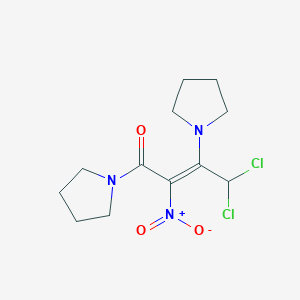![molecular formula C16H15NOS2 B4756983 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole](/img/structure/B4756983.png)
2-[(3-phenoxypropyl)thio]-1,3-benzothiazole
Vue d'ensemble
Description
2-[(3-phenoxypropyl)thio]-1,3-benzothiazole is a chemical compound that is widely used in scientific research. It is a member of the benzothiazole family of compounds, which have been extensively studied for their various biological activities. The compound has been found to have a variety of potential applications, including as an anti-inflammatory agent, as well as in the treatment of certain types of cancer.
Mécanisme D'action
The mechanism of action of 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation. Specifically, the compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole has been found to have a variety of other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain types of cancer cells, including breast and prostate cancer cells. It has also been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole in lab experiments is its relatively low toxicity and high solubility in water. This makes it a useful compound for studying the effects of anti-inflammatory agents and other bioactive compounds in cell culture and animal models. However, one limitation of the compound is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole. One area of interest is the development of more potent derivatives of the compound, which may have greater anti-inflammatory and anticancer activity. Another area of research involves the use of the compound in combination with other bioactive compounds, such as natural products and synthetic drugs, to enhance its therapeutic effects. Finally, future research may focus on the development of novel drug delivery systems for the compound, which may improve its bioavailability and therapeutic efficacy.
Applications De Recherche Scientifique
2-[(3-phenoxypropyl)thio]-1,3-benzothiazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's anti-inflammatory properties. Studies have shown that the compound can inhibit the production of inflammatory cytokines, which are involved in a variety of inflammatory diseases, such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
2-(3-phenoxypropylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-2-7-13(8-3-1)18-11-6-12-19-16-17-14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFFZLINXYRGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenoxypropyl)sulfanyl]-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]pentanamide](/img/structure/B4756920.png)

![N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4756929.png)
![4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4756932.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4756939.png)
![ethyl 6-methyl-2-{[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4756950.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4756951.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4756956.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-(4-isopropylphenoxy)acetamide](/img/structure/B4756997.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-phenylacetamide](/img/structure/B4757003.png)
![1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4757009.png)
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4757011.png)